molecular formula C18H19NOS3 B11404366 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazole-2-thione

9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazole-2-thione

Cat. No.: B11404366
M. Wt: 361.6 g/mol
InChI Key: SOLFGTIEYURABM-UHFFFAOYSA-N
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Description

“9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and thiochromene precursors. Key steps may involve:

    Cyclization reactions: to form the thiochromene core.

    Thiazole ring formation: through condensation reactions.

    Thione introduction: via sulfurization reactions.

Industrial Production Methods

Industrial production methods would likely focus on optimizing the yield and purity of the compound. This could involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

    Scalable reaction conditions: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiochromene or thiazole rings.

    Reduction: Reduction reactions could target the thione group, potentially converting it to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic ring or heterocyclic structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, reduced heterocycles.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use in catalytic processes due to its unique structure.

Biology

    Pharmacological studies: Investigated for potential therapeutic properties.

    Biochemical probes: Used to study biological pathways and interactions.

Medicine

    Drug development: Explored for its potential as a lead compound in drug discovery.

    Diagnostic agents: Potential use in imaging or diagnostic applications.

Industry

    Materials science: Used in the development of new materials with specific properties.

    Chemical manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme inhibition: Binding to active sites and preventing substrate interaction.

    Receptor modulation: Altering receptor activity to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

    Thiochromenes: Compounds with a similar thiochromene core.

    Thiazoles: Compounds containing the thiazole ring.

    Phenyl derivatives: Compounds with a substituted phenyl ring.

Uniqueness

“9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of aromatic, heterocyclic, and sulfur-containing groups sets it apart from other compounds.

Properties

Molecular Formula

C18H19NOS3

Molecular Weight

361.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-ene-6-thione

InChI

InChI=1S/C18H19NOS3/c1-20-12-6-4-9(5-7-12)13-14-10-2-3-11(8-10)15(14)22-17-16(13)23-18(21)19-17/h4-7,10-11,13-15H,2-3,8H2,1H3,(H,19,21)

InChI Key

SOLFGTIEYURABM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=S)N5

Origin of Product

United States

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